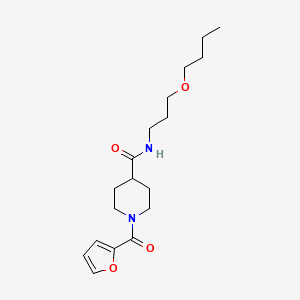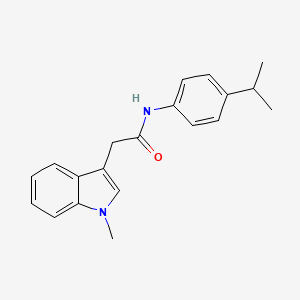![molecular formula C33H32N4O B11033301 12-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11033301.png)
12-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound with a unique structure that combines elements of quinoline, benzimidazole, and quinazoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and benzimidazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include benzyl chloride, trimethylquinoline, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
12-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
12-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 12-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline structures.
Benzimidazole derivatives: Compounds with benzimidazole moieties.
Quinazoline derivatives: Compounds with quinazoline frameworks.
Uniqueness
What sets 12-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one apart is its unique combination of structural elements from quinoline, benzimidazole, and quinazoline, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C33H32N4O |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
12-(1-benzyl-2,2,4-trimethylquinolin-6-yl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C33H32N4O/c1-21-19-33(2,3)36(20-22-10-5-4-6-11-22)27-17-16-23(18-24(21)27)31-30-26(13-9-15-29(30)38)35-32-34-25-12-7-8-14-28(25)37(31)32/h4-8,10-12,14,16-19,31H,9,13,15,20H2,1-3H3,(H,34,35) |
InChI Key |
CHVZIVSVLWSTOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C3C4=C(CCCC4=O)NC5=NC6=CC=CC=C6N35)CC7=CC=CC=C7)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11033224.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11033231.png)
![Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)-](/img/structure/B11033240.png)
![8,8-dimethyl-2-[(3-methylbenzyl)sulfanyl]-5-(propan-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11033248.png)

![8-fluoro-4,4-dimethyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11033261.png)
![(8-Methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl tetrahydro-1(2H)-pyridinecarbodithioate](/img/structure/B11033269.png)
![{4-[(6-Bromohexyl)oxy]benzylidene}propanedinitrile](/img/structure/B11033275.png)
![N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B11033282.png)
![Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11033290.png)
![N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11033294.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B11033295.png)
